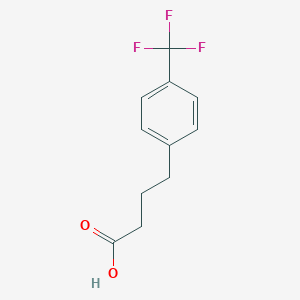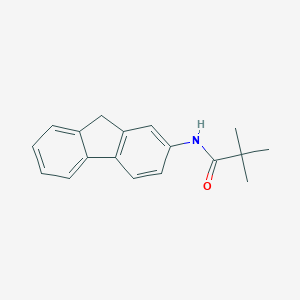
N-(9H-fluoren-2-yl)-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9H-fluoren-2-yl)-2,2-dimethylpropanamide, also known as FDP, is a chemical compound that has been widely used in scientific research for its unique properties. It is a white crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol. FDP has been used in various research studies due to its ability to modulate the activity of certain enzymes and proteins.
Mechanism Of Action
The mechanism of action of N-(9H-fluoren-2-yl)-2,2-dimethylpropanamide involves its ability to bind to the active site of HDAC and PKC enzymes, thereby inhibiting their activity. This leads to the modulation of gene expression and signal transduction pathways, respectively. N-(9H-fluoren-2-yl)-2,2-dimethylpropanamide has also been shown to induce apoptosis in cancer cells by inhibiting HDAC activity.
Biochemical and Physiological Effects
N-(9H-fluoren-2-yl)-2,2-dimethylpropanamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting HDAC activity. N-(9H-fluoren-2-yl)-2,2-dimethylpropanamide has also been shown to modulate the activity of PKC, leading to the modulation of signal transduction pathways. Additionally, N-(9H-fluoren-2-yl)-2,2-dimethylpropanamide has been shown to have anti-inflammatory effects by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in inflammation.
Advantages And Limitations For Lab Experiments
N-(9H-fluoren-2-yl)-2,2-dimethylpropanamide has several advantages and limitations for lab experiments. Its ability to modulate the activity of HDAC and PKC makes it a useful tool for studying gene expression and signal transduction pathways, respectively. However, its potency as an inhibitor of HDAC and PKC can also be a limitation, as it may lead to off-target effects. Additionally, N-(9H-fluoren-2-yl)-2,2-dimethylpropanamide's solubility in organic solvents may limit its use in certain experiments.
Future Directions
There are several future directions for N-(9H-fluoren-2-yl)-2,2-dimethylpropanamide research. One potential direction is the development of N-(9H-fluoren-2-yl)-2,2-dimethylpropanamide analogs with improved potency and selectivity for HDAC and PKC enzymes. Another potential direction is the investigation of N-(9H-fluoren-2-yl)-2,2-dimethylpropanamide's effects on other enzymes and proteins involved in gene expression and signal transduction pathways. Additionally, N-(9H-fluoren-2-yl)-2,2-dimethylpropanamide's anti-inflammatory effects may warrant further investigation for potential therapeutic applications.
Synthesis Methods
The synthesis of N-(9H-fluoren-2-yl)-2,2-dimethylpropanamide involves the reaction of 9H-fluorene with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation reaction, resulting in the formation of N-(9H-fluoren-2-yl)-2,2-dimethylpropanamide as a white crystalline solid.
Scientific Research Applications
N-(9H-fluoren-2-yl)-2,2-dimethylpropanamide has been widely used in scientific research due to its ability to modulate the activity of certain enzymes and proteins. It has been used as a potent inhibitor of histone deacetylase (HDAC), a class of enzymes that play a crucial role in gene expression. N-(9H-fluoren-2-yl)-2,2-dimethylpropanamide has also been used as a modulator of the activity of protein kinase C (PKC), a family of enzymes that play a role in signal transduction pathways.
properties
CAS RN |
60550-93-8 |
|---|---|
Product Name |
N-(9H-fluoren-2-yl)-2,2-dimethylpropanamide |
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
N-(9H-fluoren-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C18H19NO/c1-18(2,3)17(20)19-14-8-9-16-13(11-14)10-12-6-4-5-7-15(12)16/h4-9,11H,10H2,1-3H3,(H,19,20) |
InChI Key |
DITQCANDMRLXDS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Other CAS RN |
60550-93-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



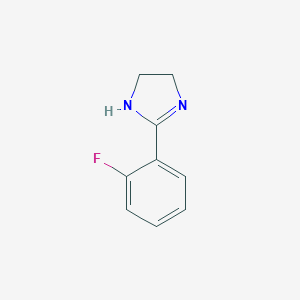
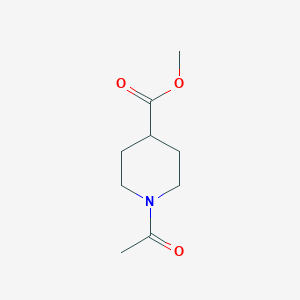





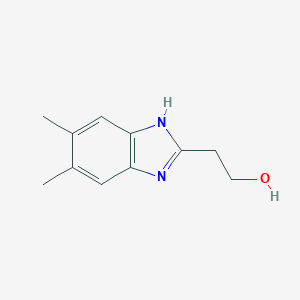
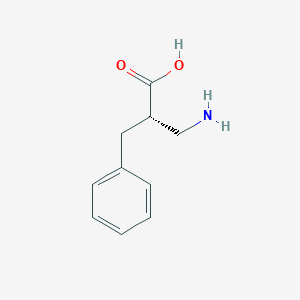



![6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B178831.png)
